molecular formula C17H32O B14194608 5-Methylhexadeca-5,13-dien-7-ol CAS No. 917883-03-5

5-Methylhexadeca-5,13-dien-7-ol

Cat. No.: B14194608
CAS No.: 917883-03-5
M. Wt: 252.4 g/mol
InChI Key: CDYQFFHFBBWPLX-UHFFFAOYSA-N
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Description

5-Methylhexadeca-5,13-dien-7-ol is a chemical compound with the molecular formula C17H32O It is a type of alcohol with a long carbon chain and two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylhexadeca-5,13-dien-7-ol typically involves organic synthesis techniques. One common method involves the use of Grignard reagents, where a suitable alkyl halide is reacted with magnesium in an ether solvent to form the Grignard reagent. This reagent is then reacted with an appropriate aldehyde or ketone to form the desired alcohol. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methylhexadeca-5,13-dien-7-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bonds can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of double bonds.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for the substitution of the hydroxyl group.

Major Products Formed

    Oxidation: Formation of 5-Methylhexadeca-5,13-dien-7-one or 5-Methylhexadeca-5,13-dien-7-al.

    Reduction: Formation of 5-Methylhexadecan-7-ol.

    Substitution: Formation of 5-Methylhexadeca-5,13-dien-7-chloride or 5-Methylhexadeca-5,13-dien-7-bromide.

Scientific Research Applications

5-Methylhexadeca-5,13-dien-7-ol has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies related to cell membrane structure and function due to its amphiphilic nature.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methylhexadeca-5,13-dien-7-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, affecting their structure and function. The double bonds in the carbon chain can participate in various chemical reactions, altering the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Methylheptadecan-7-ol: Similar structure but with a longer carbon chain.

    5-Methylhexadecan-7-ol: Similar structure but without double bonds.

    Hexadeca-5,13-dien-7-ol: Similar structure but without the methyl group.

Uniqueness

5-Methylhexadeca-5,13-dien-7-ol is unique due to the presence of both a hydroxyl group and two double bonds in its structure. This combination of functional groups provides it with distinct chemical properties and reactivity compared to its similar compounds.

Properties

CAS No.

917883-03-5

Molecular Formula

C17H32O

Molecular Weight

252.4 g/mol

IUPAC Name

5-methylhexadeca-5,13-dien-7-ol

InChI

InChI=1S/C17H32O/c1-4-6-8-9-10-11-12-14-17(18)15-16(3)13-7-5-2/h6,8,15,17-18H,4-5,7,9-14H2,1-3H3

InChI Key

CDYQFFHFBBWPLX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=CC(CCCCCC=CCC)O)C

Origin of Product

United States

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